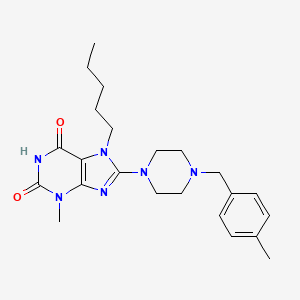![molecular formula C14H16N2O2S2 B2386726 (E)-N-[2-(5-メチル-1,3-チアゾール-2-イル)エチル]-2-フェニルエテンスルホンアミド CAS No. 1436369-86-6](/img/structure/B2386726.png)
(E)-N-[2-(5-メチル-1,3-チアゾール-2-イル)エチル]-2-フェニルエテンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is a synthetic organic compound that features a thiazole ring, a phenyl group, and a sulfonamide moiety
科学的研究の応用
(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, such as enzymes or receptors.
作用機序
Target of Action
Compounds with similar structures, such as [1-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride , have been studied, but their specific targets are not clearly defined
Mode of Action
This could involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .
Biochemical Pathways
For instance, the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine (CHPG) dose-dependently increased phosphoinositide (PI) hydrolysis in the hippocampus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Alkylation: The thiazole ring is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Coupling with Phenylethenesulfonamide: The final step involves coupling the alkylated thiazole with phenylethenesulfonamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic that inhibits folate synthesis.
Thiazole-based Compounds: Compounds with a thiazole ring that have various biological activities.
Uniqueness
(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is unique due to its combination of a thiazole ring and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to other sulfonamide or thiazole-based compounds.
特性
IUPAC Name |
(E)-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-12-11-15-14(19-12)7-9-16-20(17,18)10-8-13-5-3-2-4-6-13/h2-6,8,10-11,16H,7,9H2,1H3/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFONGOUKKLCT-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2386643.png)

![1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester](/img/structure/B2386645.png)

![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)
![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)

![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)


![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)

![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)

